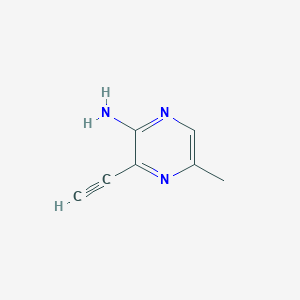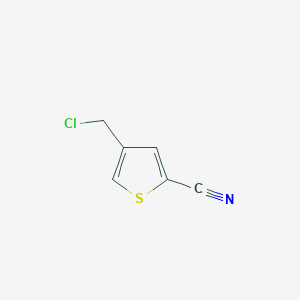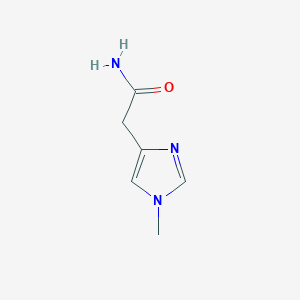
2-(1-Methyl-1H-imidazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-imidazol-4-yl)acetamide is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetamide typically involves the methylation of 1-methylimidazole followed by an oxidation reaction. One common method includes the use of methyl iodide as the methylating agent and an oxidizing agent such as hydrogen peroxide or potassium permanganate to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-4-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(1-Methyl-1H-imidazol-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A precursor in the synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetamide, known for its use in various chemical reactions.
2-Methylimidazole: Another imidazole derivative with similar chemical properties but different biological activities.
4-Methylimidazole: Known for its role in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-(1-methylimidazol-4-yl)acetamide |
InChI |
InChI=1S/C6H9N3O/c1-9-3-5(8-4-9)2-6(7)10/h3-4H,2H2,1H3,(H2,7,10) |
InChI Key |
UGFNVYQSXJZXBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)

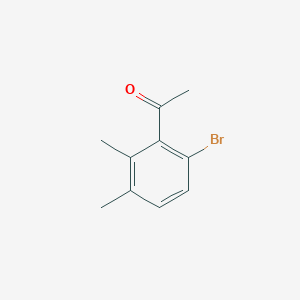
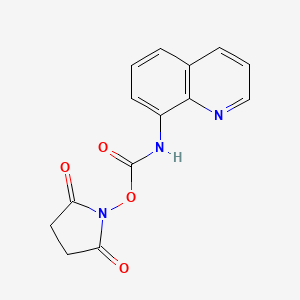

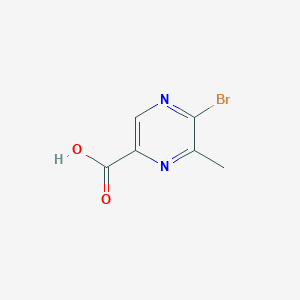
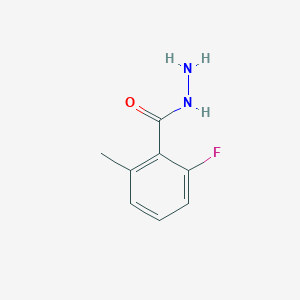
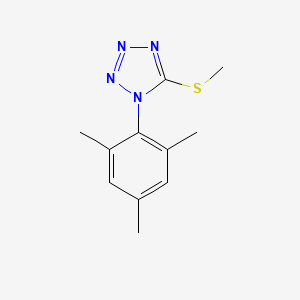
![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)
